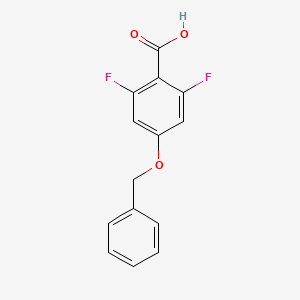

4-Benzyloxy-2,6-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyloxy-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C14H10F2O3 . It has a molecular weight of 264.224 . It is a solid substance and is typically stored at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 264.224 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

4-Benzyloxy-2,6-difluorobenzoic acid, as part of the family of fluorobenzoic acids, has been a subject of interest in the field of organic synthesis and chemical studies. For instance, research by Schlosser and Heiss (2003) explored the structural opportunities of 1,3-difluorobenzene derivatives, including 2,6-difluorobenzoic acid, demonstrating the versatility of these compounds in organometallic methods and their conversion into various benzoic acids through processes like metalation and carboxylation (Schlosser & Heiss, 2003).

2. Environmental and Soil Science

In environmental science, particularly in studying soil and water systems, fluorobenzoic acids, including derivatives like 2,6-difluorobenzoic acid, have been utilized as tracers. Jaynes (1994) evaluated several fluorobenzoic acid tracers in surface soils, finding that compounds like 2,6-difluorobenzoic acid can be effective in studying water movement in porous media (Jaynes, 1994).

3. Pharmacological and Biological Studies

Research into the biological and pharmacological properties of fluorobenzoic acid derivatives has been extensive. For example, studies on parabens, which are esters of 4-hydroxybenzoic acid, investigated their metabolism and hydrolysis in human and animal skin. This research can provide insights into the behavior of related compounds like this compound in biological systems (Jewell et al., 2007).

4. Materials Science and Catalysis

In the field of materials science, compounds like 2,6-difluorobenzoic acid have been investigated for their potential in creating novel materials and catalysts. For instance, Darensbourg et al. (2002) studied zinc complexes derived from benzoic acids, including 2,6-difluorobenzoate, for their utility in catalysis, particularly in the coupling of carbon dioxide and epoxides (Darensbourg, Wildeson & Yarbrough, 2002).

Safety and Hazards

Mécanisme D'action

Action Environment

The action of 4-Benzyloxy-2,6-difluorobenzoic acid can be influenced by various environmental factors . These can include the presence of other molecules, the pH of the environment, temperature, and more. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Propriétés

IUPAC Name |

2,6-difluoro-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMDJHHWRKCELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)

![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B2356851.png)

![Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2356852.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)

![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)